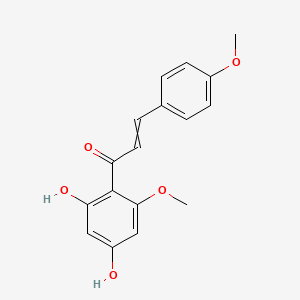
(2E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a natural product found in Vitex tripinnata and Goniothalamus gardneri with data available.
Biological Activity
(2E)-1-(2,4-Dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-EN-1-one, commonly referred to as a chalcone derivative, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.
- Chemical Formula : C16H16O4
- Molecular Weight : 272.2958 g/mol
- CAS Registry Number : 35241-55-5
- IUPAC Name : 1-(2,6-dihydroxy-4-methoxyphenyl)-3-phenylpropan-1-one
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
| Cell Line | Concentration | Effect Observed | Reference |
|---|---|---|---|
| MDA-MB-231 | 50 μM | Induction of apoptosis | |
| HeLa | 100 μg/mL | Cell cycle arrest in G2/M phase | |
| HT1080 | 250 μM | Inhibition of proliferation |
Studies have shown that the compound can induce apoptosis and inhibit cell proliferation in a dose-dependent manner. The mechanisms involved include the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins.
Anti-inflammatory Effects
The compound also demonstrates notable anti-inflammatory properties. It has been reported to suppress the production of nitric oxide and pro-inflammatory cytokines in activated macrophages. This effect is mediated through the inhibition of nuclear factor-kappa B (NF-κB) signaling pathways.
| Experimental Model | Effect Observed | Reference |
|---|---|---|
| RAW264.7 macrophages | Suppression of NO and cytokine production | |
| BALB/c mice | Protection against LPS-induced endotoxin shock |
In vitro studies indicate that the compound can significantly reduce inflammation markers, suggesting its potential as a therapeutic agent in inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at various phases (G0/G1 and G2/M), disrupting cancer cell proliferation.
- Apoptosis Induction : By modulating the expression of key proteins involved in apoptosis, such as Bcl-2 family members, it promotes programmed cell death in cancer cells.
- Inhibition of Inflammatory Pathways : The suppression of NF-κB and other inflammatory signaling pathways contributes to its anti-inflammatory effects.
Case Studies
Recent studies have highlighted the potential clinical applications of this compound:
- Study on Breast Cancer Cells : A study involving MDA-MB-231 breast cancer cells demonstrated that treatment with this compound resulted in significant apoptosis and reduced tumor growth in xenograft models.
- Inflammation Model in Mice : In a model of endotoxin shock induced by lipopolysaccharide (LPS), administration of the compound significantly reduced mortality rates and inflammatory cytokine levels, indicating its therapeutic potential in managing sepsis.
Properties
IUPAC Name |
1-(2,4-dihydroxy-6-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-21-13-6-3-11(4-7-13)5-8-14(19)17-15(20)9-12(18)10-16(17)22-2/h3-10,18,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROJPKUFDFWHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













